Advanced Applications of Methyl 4-methyl-1H-indazole-5-carboxylate in Kinase Inhibitor Discovery: A Technical Whitepaper
Advanced Applications of Methyl 4-methyl-1H-indazole-5-carboxylate in Kinase Inhibitor Discovery: A Technical Whitepaper
Executive Summary
Methyl 4-methyl-1H-indazole-5-carboxylate is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. As a privileged scaffold, the indazole core acts as a potent bioisostere for the purine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the hinge region of various kinases[1]. The strategic placement of a methyl group at the C4 position, adjacent to the C5-carboxylate, imparts unique conformational restrictions and hydrophobic properties that are highly sought after in the design of selective kinase inhibitors, such as those targeting JAK, ROCK, and TTK[1][2].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream synthetic steps and its ultimate pharmacokinetic profile.
| Property | Value |
| Chemical Name | Methyl 4-methyl-1H-indazole-5-carboxylate |
| CAS Number | 1427418-02-7 |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| Hydrogen Bond Donors | 1 (Indazole NH) |
| Hydrogen Bond Acceptors | 3 (Indazole N, Ester O's) |
| Topological Polar Surface Area | ~55 Ų |
| Physical Appearance | Off-white to light brown solid |
Data compiled from verified chemical databases[3][4].
Structural and Mechanistic Insights in Drug Design
The selection of the 4-methyl-1H-indazole-5-carboxylate isomer over other positional isomers is driven by precise structure-activity relationship (SAR) requirements in kinase inhibitor design:
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ATP Mimicry & Hinge Binding: The N1 and N2 atoms of the indazole core form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[1].
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Steric Shielding & Conformational Locking: The C4-methyl group is not merely a passive structural feature. It creates significant steric hindrance that forces the C5-substituent (once converted to an amide) out of coplanarity with the indazole ring. This orthogonal conformation is critical for extending the molecule into specific solvent-exposed channels, enhancing selectivity over off-target kinases[4].
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Hydrophobic Pocket Exploitation: In kinases like Polo-like kinase 4 (PLK4) and Janus kinases (JAK), the C4-methyl group perfectly occupies a small, lipophilic specificity pocket adjacent to the hinge region, drastically improving binding affinity (pIC50)[2][4].
Fig 1. Mechanistic binding interactions of the 4-methyl-1H-indazole scaffold in kinases.
Synthetic Methodologies: From Ester to Active Pharmaceutical Ingredient (API)
As an advanced intermediate, the primary utility of methyl 4-methyl-1H-indazole-5-carboxylate lies in its conversion to diverse 5-carboxamide libraries for high-throughput screening[2].
Causality in Protocol Design: The ortho-methyl group sterically hinders the C5 ester carbonyl. Standard mild hydrolysis (e.g., NaOH at room temperature) often stalls or results in incomplete conversion. To overcome this, we employ Lithium Hydroxide (LiOH) in a THF/MeOH/H2O co-solvent system at elevated temperatures. The lithium ion acts as a strong Lewis acid, coordinating the carbonyl oxygen and increasing its electrophilicity, which effectively counteracts the steric shielding of the C4-methyl group.
Similarly, during the subsequent amidation step, standard coupling agents like EDC/HOBt yield poor conversions due to the same steric bulk. We utilize HATU, a uronium-based coupling reagent, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation to completion even with sterically demanding secondary amines.
Fig 2. Synthetic workflow from methyl ester to kinase inhibitor library.
Self-Validating Experimental Protocols
Protocol A: Sterically-Driven Saponification of the Methyl Ester
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Initiation: Dissolve 1.0 eq (10 mmol, 1.90 g) of Methyl 4-methyl-1H-indazole-5-carboxylate in 30 mL of a 2:1:1 mixture of THF:MeOH:H2O.
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Reagent Addition: Add 3.0 eq (30 mmol, 1.26 g) of LiOH·H2O in a single portion.
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Reaction: Stir the mixture at 45°C for 12 hours. Validation: Monitor by LC-MS; the disappearance of the m/z 191 [M+H]+ peak confirms ester cleavage.
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Workup: Concentrate the mixture in vacuo to remove the organic volatiles (THF/MeOH). Dilute the remaining aqueous phase with 15 mL of distilled water and cool to 0°C.
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Isolation: Slowly acidify the aqueous layer with 1M HCl until the pH reaches 3-4. Validation: A thick white precipitate of 4-methyl-1H-indazole-5-carboxylic acid will form exclusively at this pH range, validating the successful generation of the free acid.
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Purification: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum for 24 hours to yield the intermediate.
Protocol B: High-Efficiency Amide Coupling (Library Generation)
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Activation: Dissolve 1.0 eq (5 mmol) of the newly synthesized 4-methyl-1H-indazole-5-carboxylic acid in 15 mL of anhydrous DMF under a nitrogen atmosphere.
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Coupling Agent: Add 1.2 eq (6 mmol) of HATU and 3.0 eq (15 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. Validation: A color change to pale yellow indicates the successful formation of the active OAt ester.
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Amidation: Add 1.2 eq (6 mmol) of the desired primary or secondary amine. Stir at room temperature for 4-6 hours.
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Quench & Extract: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 20 mL).
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Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine.
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Final Isolation: Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the final 1H-indazole-5-carboxamide derivative.
References
- Sigma-Aldrich.
- National Institutes of Health (NIH).
- BenchChem. "An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole".
- ChemRxiv. "Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets".
